molecular formula C11H19NO2S B2477784 N-[(3-methoxythiolan-3-yl)methyl]pent-4-enamide CAS No. 1797192-38-1

N-[(3-methoxythiolan-3-yl)methyl]pent-4-enamide

Cat. No.: B2477784
CAS No.: 1797192-38-1
M. Wt: 229.34
InChI Key: SVNGGJCCGAIZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Methoxythiolan-3-yl)methyl]pent-4-enamide is a synthetic amide derivative characterized by a pent-4-enamide backbone and a 3-methoxythiolan-3-ylmethyl substituent. The thiolan moiety (tetrahydrothiophene ring) at position 3 is functionalized with a methoxy group, which introduces steric and electronic effects distinct from other aliphatic or aromatic substituents.

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2S/c1-3-4-5-10(13)12-8-11(14-2)6-7-15-9-11/h3H,1,4-9H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNGGJCCGAIZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxythiolan-3-yl)methyl]pent-4-enamide typically involves the reaction of a thiolane derivative with an amide precursor. One common method involves the use of ethyl 4-methylpent-4-enoate and 3-phenylpropan-1-amine, followed by purification through silica gel column chromatography . The reaction conditions often include the use of solvents like dichloromethane (DCM) and catalysts such as DMAP (4-dimethylaminopyridine) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, using industrial-scale reactors, and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxythiolan-3-yl)methyl]pent-4-enamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

N-[(3-methoxythiolan-3-yl)methyl]pent-4-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-methoxythiolan-3-yl)methyl]pent-4-enamide involves its interaction with specific molecular targets and pathways. The thiolane ring and amide group allow it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Compounds for Comparison :

N-(tert-butyl)-2-(4-chlorophenyl)-2-(N-(4-methoxyphenyl)acetamido)pent-4-enamide (): Substituents: Tert-butyl, 4-chlorophenyl, and 4-methoxyphenyl groups.

(2S/R)-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-2-methylpent-4-enamide ():

  • Substituents: Methyl group at position 2, hydroxy-phenylpropan-2-yl group.
  • Structural Impact: Stereoisomerism (2S vs. 2R) and the hydroxyl group may affect solubility and chiral recognition in biological systems.

N-[(3-Methoxythiolan-3-yl)methyl]pent-4-enamide (Target Compound): Substituents: 3-Methoxythiolan-3-ylmethyl group.

Table 1: Substituent Comparison

Compound Key Substituents Electronic Effects Steric Effects
Target Compound 3-Methoxythiolan-3-ylmethyl Moderate electron donation (methoxy) Moderate (tetrahydrothiophene ring)
N-(tert-butyl)-...pent-4-enamide tert-butyl, 4-chlorophenyl Electron-withdrawing (Cl) High (bulky tert-butyl)
(2S/R)-...2-methylpent-4-enamide 2-methyl, hydroxy-phenylpropan-2-yl Electron donation (hydroxyl) Moderate (methyl and phenyl)

Analog Comparisons :

  • N-(tert-butyl)-...pent-4-enamide : Synthesized via a Ugi multicomponent reaction (60% yield) , enabling rapid assembly of complex structures.
  • (2S/R)-...2-methylpent-4-enamide : Derived from acid chloride intermediates using thionyl chloride , a method prone to racemization but efficient for stereoisomer generation.

Spectroscopic and Analytical Data

While direct data for the target compound are unavailable, analogs provide benchmarks:

  • NMR Shifts :
    • Pent-4-enamide backbone : Olefinic protons in analogs (e.g., 5.6–5.8 ppm for CH₂=CH in ) .
    • Methoxy groups : ~3.3–3.5 ppm (), but the thiolan-linked methoxy in the target may shift due to sulfur’s electronegativity.
    • Amide protons : ~6.5–8.5 ppm, influenced by substituents (e.g., deshielding by electron-withdrawing groups in ) .
  • Mass Spectrometry :
    • HRMS data for analogs (e.g., [M+H]⁺ = 567.2452 in ) confirm molecular formulas. The target compound’s mass would reflect its unique sulfur-containing substituent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.